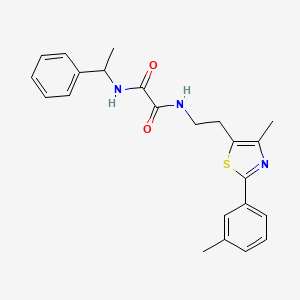

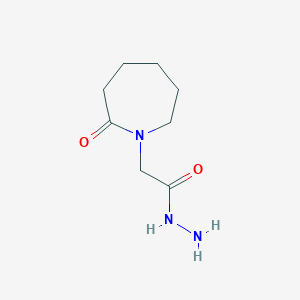

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-ethyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

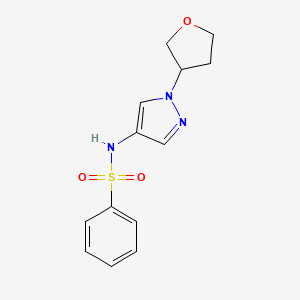

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-ethyloxalamide, also known as BEO, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. BEO is a selective antagonist of the serotonin 5-HT2B receptor, which plays a crucial role in various physiological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity

- Benzofuran derivatives have been synthesized and evaluated for various biological activities, including antiamnestic, antihypoxic, anticancer, and antimicrobial properties. For example, 2-(2-Aminoethoxy)-1-hydroxyethyl derivatives of benzofuran showed significant antiamnestic and antihypoxic activities in mice, suggesting their potential use in cognitive enhancement and protection against hypoxia-related damage (S. Ono et al., 1995).

Pharmacological Characterization

- Certain benzofuran derivatives have been identified as sigma-1 receptor ligands, indicating their potential in neurodegenerative disease research. For instance, N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines were synthesized and evaluated, revealing compounds with high potency and selectivity towards sigma1 receptors. This suggests their applicability in developing therapeutic agents for conditions associated with sigma1 receptors (I. Moussa et al., 2010).

Antioxidant and Antibacterial Activities

- Research into phenolic esters and amides of benzofuran derivatives has shown promising antioxidant and antibacterial effects. Compounds synthesized from 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid demonstrated good chelating ability and scavenging activity, indicating their potential as antioxidant agents. Furthermore, some compounds exhibited antibacterial activities comparable to ampicillin against specific bacterial strains, highlighting their medicinal chemistry applications (S. Shankerrao et al., 2013).

Novel Antidepressant-like Effects

- A-80426, a compound structurally related to benzofuran derivatives, combines potent α-2 antagonist activity with equivalent 5-HT uptake inhibitory activity. This unique profile suggests its utility in treating depression, representing a novel approach in antidepressant drug development (M. Meyer et al., 1995).

Inhibitory Activities

- Benzofuran derivatives have also been explored for their inhibitory activities against enzymes such as 5-lipoxygenase, highlighting their potential in developing anti-inflammatory agents. These compounds demonstrated potent in vitro and in vivo inhibitory effects on the enzyme, suggesting their applicability in treating conditions associated with inflammation (K. Ohemeng et al., 1994).

Wirkmechanismus

Target of Action

Benzofuran derivatives are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of Action

The mode of action of benzofuran derivatives can also vary. For example, some benzofuran derivatives have been shown to inhibit the growth of cancer cells .

Biochemical Pathways

Benzofuran derivatives can affect a variety of biochemical pathways. For instance, some benzofuran derivatives have been shown to inhibit key enzymes in the replication of certain viruses .

Result of Action

The molecular and cellular effects of benzofuran derivatives can include the inhibition of cell growth, induction of apoptosis, and disruption of key enzymatic processes .

Action Environment

The action, efficacy, and stability of benzofuran derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds. For example, some benzofuran derivatives have been shown to be photoactive, meaning their activity can be influenced by light .

Eigenschaften

IUPAC Name |

N'-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N-ethyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-3-16-13(18)14(19)17-9-15(2,20)12-8-10-6-4-5-7-11(10)21-12/h4-8,20H,3,9H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZHXMGPERJBTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCC(C)(C1=CC2=CC=CC=C2O1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529329.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2529334.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2529336.png)

![7-(3,4-dimethylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2529341.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2529343.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2529344.png)